molecular formula C16H13NO5 B1666150 Avenanthramide A CAS No. 108605-70-5

Avenanthramide A

Cat. No. B1666150
M. Wt: 299.28 g/mol
InChI Key: QGUMNWHANDITDB-FPYGCLRLSA-N
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Description

Avenanthramides are a group of phenolic alkaloids found mainly in oats (Avena sativa), but also present in white cabbage butterfly eggs and in fungus-infected carnation . They have anti-inflammatory, antioxidant, anti-itch, anti-irritant, and antiatherogenic activities . Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation .


Synthesis Analysis

The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT, a member of the super family of BAHD acyltransferases). HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .


Chemical Reactions Analysis

Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defence compounds, as antimicrobial agents and antioxidants .

Scientific Research Applications

1. Sports Nutrition and Exercise-Induced Inflammation

  • Application Summary: Avenanthramides (AVA) are a group of di-phenolic acids found only in oats and have shown antioxidant and anti-inflammatory effects in vitro and in vivo. They are used to reduce inflammation caused by eccentric exercise in young men and women .
  • Methods of Application: Subjects participated in a double-blinded, randomized controlled study where they conducted a downhill running protocol at −10% grade with an intensity equivalent to 75% of their maximal heart rate. After an 8-week washout period, participants received two cookies daily containing either 206 mg/kg (AVA) or 0 mg/kg (control) AVA for 8 weeks .
  • Results: Downhill running increased plasma creatine kinase (CK) activity during the pre-supplementation period, but the response was reduced at 24 and 48 hours during the post-supplementation period regardless of AVA status. Neutrophil respiratory burst (NRB) levels were elevated at 4 and 24 hours during the pre-supplementation period but were significantly decreased at 0–48 hours during the post-supplementation period .

2. Plant Defense and Stress Response

  • Application Summary: Avenanthramides are a group of N-cinnamoylanthranilic acids (phenolic alkaloid compounds) that are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation .
  • Methods of Application: The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT, a member of the super family of BAHD acyltransferases). HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid (and to a lesser extent, other hydroxylated and methoxylated derivatives) as acceptor molecules, but is able to use both substituted cinnamoyl-CoA and avenalumoyl-CoA thioesters as donor molecules .
  • Results: These features contribute to the chemical characteristics of avenanthramides as multifunctional plant defense compounds, as antimicrobial agents and anti-oxidants .

3. Cardiovascular Health

  • Application Summary: Avenanthramides are known to keep the heart healthy by lowering total and LDL cholesterol through β-glucan content and by suppressing inflammation, relaxing arteries, and inhibiting SMC proliferation . These effects are due to oats’ unique polyphenol content, the avenanthramides, which potentially contribute to the reduction of CHD risk .
  • Methods of Application: The beneficial effects of avenanthramides on cardiovascular health are mainly observed through dietary consumption of oats. The specific dosage and frequency can vary based on individual health conditions and dietary requirements .
  • Results: Regular consumption of oats has been shown to reduce total plasma cholesterol and LDL-cholesterol levels, the main risk factors for CHD .

4. Skin Care

  • Application Summary: Avenanthramides have antioxidant, anti-inflammatory, and anti-itch properties, and may be used as a treatment for people with inflammatory, allergy, or cardiovascular diseases . Oat kernel extracts with standardized levels of avenanthramides are used for skin, hair, baby, and sun care products .
  • Methods of Application: Avenanthramides are applied topically through skin care products. The specific application method can vary based on the type of product (e.g., lotion, cream, shampoo) and the individual’s personal care routine .
  • Results: Regular use of products containing avenanthramides can help soothe skin irritation, reduce redness, and provide antioxidant benefits .

5. Anti-Cancer

  • Application Summary: Avenanthramides have shown strong antioxidant activity in vitro and in vivo. These phytochemicals are able to combat the oxidative stress present in the body that is responsible for causing cancer .
  • Methods of Application: The beneficial effects of avenanthramides on cancer prevention are mainly observed through dietary consumption of oats. The specific dosage and frequency can vary based on individual health conditions and dietary requirements .
  • Results: Regular consumption of oats has been shown to reduce oxidative stress in the body, thereby potentially reducing the risk of cancer .

6. Diabetes Management

  • Application Summary: Oats are known to be a healthy food for diabetes management due mainly to their high β-glucan content. In addition, they contain more than 20 unique polyphenols, avenanthramides, which have shown strong antioxidant activity in vitro and in vivo .
  • Methods of Application: The beneficial effects of avenanthramides on diabetes management are mainly observed through dietary consumption of oats. The specific dosage and frequency can vary based on individual health conditions and dietary requirements .
  • Results: Regular consumption of oats has been shown to reduce blood glucose levels, a key factor in managing diabetes .

Safety And Hazards

Avenanthramide A is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and calling a poison center/doctor if swallowed .

properties

IUPAC Name

5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMNWHANDITDB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316626
Record name Avenanthramide A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Avenanthramide A

CAS RN

108605-70-5
Record name Avenanthramide A
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Record name Avenanthramide A
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Record name Avenanthramide A
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Record name 108605-70-5
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Record name AVENANTHRAMIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1I8LE060C
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Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277 °C
Record name (Z)-N-Coumaroyl-5-hydroxyanthranilic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
416
Citations
L Nie, ML Wise, DM Peterson, M Meydani - Atherosclerosis, 2006 - Elsevier
The proliferation of vascular smooth muscle cells (SMC) and impaired nitric oxide (NO) production are both crucial pathophysiological processes in the initiation and development of …
Number of citations: 218 www.sciencedirect.com
R Fu, P Yang, Z Li, W Liu, S Amin, Z Li - Cell death & disease, 2019 - nature.com
… We further identified Avenanthramide A (AVN A) as the main active compound in AVNs extract, which binds to DDX3 protein at Arg287 and Arg294 residues to inhibit its ATP hydrolysis …
Number of citations: 29 www.nature.com
Y Okazaki, T Isobe, Y Iwata, T Matsukawa… - The Plant …, 2004 - Wiley Online Library
… Avenanthramide B was found to be more actively biosynthesized and metabolized than avenanthramide A. Radiolabeled avenanthramide B was incorporated into the cell wall fraction …
Number of citations: 91 onlinelibrary.wiley.com
R Fu, P Yang, A Sajid, Z Li - Journal of agricultural and food …, 2019 - ACS Publications
Cellular senescence is the state of irreversible cell cycle arrest that provides a blockade during oncogenic transformation and tumor development. Avenanthramide A (AVN A) is an …
Number of citations: 43 pubs.acs.org
DM Peterson, LH Dimberg - Journal of Cereal Science, 2008 - Elsevier
Avenanthramides are unique components of oats (Avena sativa L.) that are described as phytoalexins and that have potential health promoting properties. The objectives of this study …
Number of citations: 50 www.sciencedirect.com
A Ishihara, Y Ohtsu, H Iwamura - Phytochemistry, 1999 - Elsevier
The biosynthesis of oat phytoalexins, avenanthramides, was investigated by administering labeled putative precursors to oat leaf segments treated with the elicitor, penta-N-…
Number of citations: 71 www.sciencedirect.com
Y Okazaki, A Ishizuka, A Ishihara… - The Journal of …, 2007 - ACS Publications
… avenanthramide mixture in the elicitor solution is avenanthramide A, which is composed of p… Avenanthramide A, which has a p-coumaroyl moiety, may function in a similar manner in the …
Number of citations: 68 pubs.acs.org
P Wang, H Chen, Y Zhu, J McBride, J Fu… - The Journal of …, 2015 - academic.oup.com
Background: Avenanthramides (AVAs), which are found exclusively in oats, may play an important role in anti-inflammation and antiatherogenesis. Although the bioavailability of AVAs …
Number of citations: 74 academic.oup.com
Y Feng, D Suo, X Guan, S Wang, Z Xiao, Y Li, X Liu… - Molecules, 2022 - mdpi.com
In this study, a method, based on an ultraperformance liquid chromatography coupled with high-field quadrupole orbitrap high-resolution mass spectrometry (UHPLC-QE-HF-HRMS) …
Number of citations: 3 www.mdpi.com
M Skoglund, DM Peterson, R Andersson… - Journal of Cereal …, 2008 - Elsevier
Samples from three different oat (Avena sativa L.) cultivars, Vista, Gem and Dane were steeped and germinated in a pilot plant malting system. The content of avenanthramides, …
Number of citations: 82 www.sciencedirect.com

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